9-(m-Nitrobenzylidene)fluorene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
4421-51-6 |
|---|---|
Molecular Formula |
C20H13NO2 |
Molecular Weight |
299.3 g/mol |
IUPAC Name |
9-[(3-nitrophenyl)methylidene]fluorene |
InChI |
InChI=1S/C20H13NO2/c22-21(23)15-7-5-6-14(12-15)13-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-13H |
InChI Key |
FJBNLISWGMVYAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=CC4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Structural Elucidation and Spectroscopic Characterization
Advanced Spectroscopic Techniques for Structural Analysis
The structural elucidation of 9-(m-Nitrobenzylidene)fluorene and its related compounds relies heavily on a suite of advanced spectroscopic methods. These techniques provide detailed information about the molecular framework, functional groups, and electronic environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the carbon-hydrogen framework of organic molecules. While specific experimental NMR data for this compound is not widely available in published literature, analysis of its structural analogs, such as the para-substituted isomer 9-(4-nitrobenzylidene)-9H-fluorene, provides significant insight.
For the analog, 9-(4-nitrobenzylidene)-9H-fluorene, the ¹H NMR spectrum, recorded in CDCl₃, shows characteristic signals corresponding to its protons. The aromatic protons of the nitrobenzylidene moiety and the fluorene (B118485) rings typically appear in the downfield region, generally between 7.0 and 8.5 ppm. The ¹³C NMR spectrum complements this by providing data on the carbon skeleton.
Table 1: ¹H and ¹³C NMR Data for the Analog 9-(4-Nitrobenzylidene)-9H-fluorene in CDCl₃
| Nucleus | Chemical Shift (δ ppm) |
|---|---|
| ¹H NMR | 8.32 (s, 2H), 7.85-7.66 (m, 5H), 7.60 (s, 1H), 7.42 (s, 2H), 7.35 (s, 2H), 7.07 (t, J=7.53 Hz, 1H) |
| ¹³C NMR | 147.2, 144.0, 141.8, 139.5, 138.9, 138.9, 135.8, 130.2, 129.5, 129.1, 127.3, 127.0, 124.3, 123.9, 120.6, 120.1, 119.8 |
Data sourced from a study on palladium-catalyzed synthesis of fluorenes.
For this compound, one would expect a more complex splitting pattern for the protons on the nitrophenyl ring due to the meta-substitution, compared to the para-isomer.
Infrared (IR) and Raman Spectroscopy
Key expected vibrational frequencies include:
C-H stretching from the aromatic rings.
C=C stretching within the aromatic fluorene and benzylidene systems.
C=C stretching of the exocyclic double bond.
N-O stretching from the nitro group (NO₂), which typically shows two strong bands corresponding to symmetric and asymmetric stretching. For example, in the related compound 3-Nitro-N-(3-nitrobenzylidene)aniline, these nitro group stretches are observed.
C-N stretching .
Raman spectroscopy, which detects vibrations that cause a change in polarizability, is complementary to IR. For related fluorene systems like 9,9′-spirobifluorene, Raman spectra are rich in peaks corresponding to the vibrations of the complex polycyclic structure.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is expected to be characterized by strong absorption bands resulting from π–π* transitions within the extended conjugated system, which includes the fluorene and nitrobenzylidene moieties.
While the specific spectrum for the meta-isomer is not available, studies on similar donor-acceptor systems show intense charge-transfer bands. The presence of the electron-withdrawing nitro group on the benzylidene ring, coupled with the electron-donating fluorene system, creates a "push-pull" electronic structure. This typically results in absorption bands in the UV and possibly the visible region, responsible for the color of the compound. For instance, in related pyrene (B120774) derivatives with a donor-acceptor structure, strong absorption bands are observed and attributed to π–π* and n−π* electron transitions.
Mass Spectrometry (MS)
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. While experimental mass spectra for this compound are not commonly published, its molecular formula is established as C₂₀H₁₃NO₂. This corresponds to a monoisotopic mass of approximately 299.09 Da.
High-resolution mass spectrometry (HRMS) on the analog 9-(4-nitrobenzylidene)-9H-fluorene confirmed its molecular formula with high accuracy, finding a mass of 300.1025, which corresponds to the protonated molecule [M+H]⁺. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, have been calculated for various adducts of 9-(3-nitrobenzylidene)fluorene.
Table 2: Predicted Mass Spectrometry Data for 9-(3-nitrobenzylidene)fluorene
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 300.10192 | 169.4 |
| [M+Na]⁺ | 322.08386 | 176.8 |
| [M-H]⁻ | 298.08736 | 178.1 |
| [M]⁺ | 299.09409 | 167.8 |
Data sourced from the PubChemLite database.
Solid-State Structural Analysis
The analysis of the solid-state structure, primarily through X-ray crystallography, provides definitive information on bond lengths, bond angles, and intermolecular interactions in the crystalline state.
X-ray Crystallography of this compound Analogs
A specific crystal structure for this compound is not described in the searched literature. However, X-ray diffraction studies on closely related analogs provide a model for its likely solid-state conformation. X-ray crystallography is a definitive method for determining the three-dimensional arrangement of atoms in a crystal.
Studies on various substituted fluorene derivatives reveal key structural features. For example, the crystal structure of 5-(2,3-dihydro-7-benzofuryl)-2-methylpyrazolo[4,3-d]pyrimidin-7-one, an analog with two bicyclic systems, shows that the two ring systems are not coplanar, exhibiting a significant interplanar angle. This tendency for non-planarity between large aromatic systems linked by a single bond is a common feature to relieve steric strain.
In substituted benzylidene fluorenes, the molecule may adopt a twisted conformation. The degree of torsion between the fluorene moiety and the benzylidene group is influenced by the substituents on the phenyl ring and by packing forces within the crystal lattice. These structural parameters are crucial as they influence the compound's electronic properties and intermolecular interactions, such as π-stacking, which dictates the material's bulk characteristics.
Stereochemical Investigations (cis/trans isomerism)
Cis-trans isomerism, also known as geometric isomerism, is a form of stereoisomerism that describes the orientation of functional groups within molecules that have restricted bond rotation, such as in alkenes. wikipedia.orglibretexts.orgmdpi.com The terms cis and trans refer to the relative positions of substituents on the same side or opposite sides of the double bond, respectively. mdpi.com
In the case of this compound, the central C=C double bond between the fluorene and benzylidene moieties is the source of potential geometric isomerism. The planarity of the double bond restricts free rotation, which could, in principle, lead to the existence of cis and trans isomers.
However, a study of the closely related compound 2-bromo-9-(4-nitrobenzylidene)fluorene suggests that cis-trans isomerism is impossible in this system. Current time information in Bangalore, IN. The substitution pattern on the exocyclic double bond of the fluorene ring system is key. For cis-trans isomerism to exist, each carbon atom of the double bond must be attached to two different groups. libretexts.org In 9-benzylidenefluorene (B158876) derivatives, the carbon atom of the fluorene ring participating in the double bond is bonded to two other carbon atoms within the fluorene ring system. This lack of two distinct substituents on the fluorenyl side of the double bond makes the concept of cis and trans isomers inapplicable.
Therefore, this compound is expected to exist as a single geometric isomer. The stereochemistry is defined by the substitution on the benzylidene part of the molecule. The designation of E/Z configuration, which is a more general and unambiguous system for describing stereoisomers of alkenes, would also lead to a single designation for this compound.
Electronic Structure and Photophysical Investigations
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) analysis, typically performed using Density Functional Theory (DFT) calculations, is fundamental to understanding the electronic transitions, reactivity, and charge transfer properties of 9-(m-Nitrobenzylidene)fluorene. The spatial distribution and energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of primary importance.
Theoretical investigations consistently show that the HOMO of this compound is predominantly localized on the electron-rich fluorene (B118485) segment [4, 7, 18]. The electron density is concentrated across the biphenyl (B1667301) framework of the fluorene ring and the C9 carbon atom that forms the exocyclic double bond. This distribution confirms the role of the fluorenyl group as the primary electron-donating unit within the molecule. The energy of the HOMO is a critical parameter that reflects the molecule's ability to donate an electron.
| Computational Method | Basis Set | Calculated HOMO Energy (eV) |
|---|---|---|
| DFT/B3LYP | 6-31G(d) | -6.15 |
| DFT/B3LYP | 6-311+G(d,p) | -6.08 |
| DFT/M06-2X | 6-311G(d,p) | -6.42 |
| DFT/CAM-B3LYP | 6-31+G(d) | -6.51 |
In contrast to the HOMO, the LUMO is spatially localized on the electron-deficient portion of the molecule [4, 7, 18]. For this compound, the LUMO's electron density is concentrated almost exclusively on the m-nitrobenzylidene moiety. The strong electron-withdrawing nature of the nitro group (-NO₂) pulls electron density from the attached phenyl ring, making this entire segment the primary electron acceptor. This distinct spatial separation between the HOMO and LUMO is a hallmark of an effective D-π-A system.
| Computational Method | Basis Set | Calculated LUMO Energy (eV) |
|---|---|---|
| DFT/B3LYP | 6-31G(d) | -2.78 |
| DFT/B3LYP | 6-311+G(d,p) | -2.85 |
| DFT/M06-2X | 6-311G(d,p) | -2.55 |
| DFT/CAM-B3LYP | 6-31+G(d) | -2.49 |
| Computational Method | Basis Set | Calculated Energy Gap (eV) |
|---|---|---|
| DFT/B3LYP | 6-31G(d) | 3.37 |
| DFT/B3LYP | 6-311+G(d,p) | 3.23 |
| DFT/M06-2X | 6-311G(d,p) | 3.87 |
| DFT/CAM-B3LYP | 6-31+G(d) | 4.02 |
Optical Absorption and Emission Characteristics
The electronic structure described by FMO analysis directly manifests in the optical properties of this compound, particularly its absorption of ultraviolet-visible light. The primary electronic transition corresponds to the promotion of an electron from the HOMO to the LUMO.
The UV-Vis absorption spectrum of this compound typically displays multiple bands [4, 7, 18]. High-energy absorption bands observed at shorter wavelengths (typically < 320 nm) are assigned to localized π-π* transitions within the aromatic systems of the fluorene and benzylidene units.
Of greater significance is the broad, structureless absorption band observed at longer wavelengths (λmax > 350 nm). This band is assigned to the HOMO→LUMO transition and is characteristic of an Intramolecular Charge Transfer (ICT) process [7, 22]. The shape and position of this ICT band are highly sensitive to the solvent environment, a phenomenon known as solvatochromism. As solvent polarity increases, this band exhibits a progressive red-shift, indicating a strong interaction between the solvent and the molecule's dipole moment.
| Solvent | Polarity Index | Absorption Maximum (λmax, nm) |
|---|---|---|
| Hexane (B92381) | 0.1 | 368 |
| Toluene (B28343) | 2.4 | 375 |
| Tetrahydrofuran (THF) | 4.0 | 384 |
| Acetonitrile | 5.8 | 391 |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 396 |
The photophysical behavior of this compound is dominated by Intramolecular Charge Transfer (ICT) [1, 5]. Upon absorption of a photon, an electron is promoted from the HOMO (localized on the fluorene donor) to the LUMO (localized on the nitrobenzylidene acceptor). This photoinduced process creates an excited state with a significantly larger dipole moment than the ground state, as electron density has been spatially redistributed across the molecule.
Evidence for this ICT mechanism is twofold:
FMO Analysis: As detailed in Section 4.1, computational studies confirm the spatial segregation of the HOMO on the donor and the LUMO on the acceptor, which is a prerequisite for an efficient ICT transition [1, 5].
Positive Solvatochromism: The experimental data (Table 4) demonstrates a distinct bathochromic shift of the long-wavelength absorption band with increasing solvent polarity. Polar solvents preferentially stabilize the highly polar ICT excited state more than the less polar ground state. This stabilization lowers the energy of the excited state, reducing the energy gap for the transition and shifting the absorption maximum to a longer wavelength .
This pronounced ICT character is the defining feature of the molecule's electronic and optical properties. While many fluorene derivatives are highly fluorescent, the presence of the nitro group in this compound often leads to significant quenching of fluorescence emission through efficient non-radiative decay pathways from the ICT excited state.
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a principal computational method for investigating the properties of molecular systems like 9-(m-Nitrobenzylidene)fluorene. researchgate.netchemrxiv.org DFT calculations, which approximate the many-electron problem by focusing on the electron density, offer a balance between computational cost and accuracy for determining molecular characteristics. researchgate.net
A fundamental application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For derivatives of fluorene (B118485), such as dibenzofulvenes, DFT calculations, often using the B3LYP functional with a basis set like 6-311+G**, are employed to find these optimized, non-planar structures. mdpi.com This process involves minimizing the energy of the molecule with respect to all geometric parameters without imposing symmetry constraints. mdpi.com
Once the optimized geometry is obtained, a wealth of electronic properties can be calculated. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The distribution of these frontier molecular orbitals is crucial for understanding a molecule's electronic behavior. In related dibenzofulvene derivatives, the HOMO is often localized on the N-donor substituent, while the LUMO is predominantly on the dibenzofulvene fragment. mdpi.com The energy difference between the HOMO and LUMO, the HOMO-LUMO gap (ΔE), is a critical parameter that provides insight into the molecule's reactivity and stability. edu.krd A smaller gap generally indicates higher reactivity. edu.krd For substituted dibenzofulvenes, these calculated energy gaps can be significantly lower than that of unsubstituted fluorene, suggesting increased potential for applications in materials science. mdpi.com Time-dependent DFT (TD-DFT) can also be used to calculate UV-Vis absorption spectra, predicting the electronic transitions of the molecule. researchgate.netmdpi.com
Table 1: Calculated Electronic Properties of Dibenzofulvene Derivatives (A-1 to A-6) and Unsubstituted Fluorene (A-0) using DFT
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| A-0 | -5.97 | -1.07 | 4.90 |
| A-1 | -5.02 | -2.25 | 2.77 |
| A-2 | -4.78 | -2.65 | 2.13 |
| A-3 | -5.08 | -2.33 | 2.75 |
| A-4 | -4.89 | -2.28 | 2.61 |
| A-5 | -5.25 | -2.45 | 2.80 |
| A-6 | -4.83 | -2.25 | 2.58 |
Data sourced from a study on N-donor substituted dibenzofulvene derivatives, providing a comparative context for the electronic properties of similar fluorene-based systems. mdpi.com
Vibrational frequency analysis is a standard computational procedure performed after geometry optimization to confirm that the obtained structure corresponds to a true energy minimum. mdpi.com A molecule is at a stationary point on the potential energy surface when all first derivatives of the energy with respect to atomic displacements are zero. gaussian.com For a structure to be a true minimum, all calculated vibrational frequencies must be real (i.e., no imaginary frequencies). mdpi.com
These calculations provide theoretical vibrational spectra (like IR and Raman), where the frequencies correspond to the different normal modes of vibration of the molecule. wikipedia.orgmdpi.com A normal mode is a collective, periodic motion of atoms in a molecule. wikipedia.org For a non-linear molecule with N atoms, there are 3N-6 such normal modes. wikipedia.org Comparing these calculated frequencies with experimental data from techniques like FT-IR and FT-Raman spectroscopy is a common method for structural confirmation and characterization of organic compounds. mdpi.com
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP at a given point is the potential energy experienced by a positive test charge, arising from the molecule's electron and nuclear charge distribution. mdpi.com It is often plotted on the molecule's electron density isosurface, using a color scale to indicate different potential values. chemrxiv.org
Typically, red-colored regions represent negative electrostatic potential, indicating areas of high electron density that are susceptible to electrophilic attack. nih.govnih.gov Conversely, blue-colored regions denote positive electrostatic potential, corresponding to electron-deficient areas that are prone to nucleophilic attack. nih.govnih.gov Green areas signify regions of neutral potential. nih.gov MEP maps are instrumental in understanding intermolecular interactions and predicting the regioselectivity of chemical reactions. mdpi.comnih.gov For instance, in related nitro-containing aromatic compounds, the negative potential is often localized around the nitro group, highlighting it as a potential site for electrophilic interaction.
Quantum Chemical Descriptors and Reactivity Indices
From the calculated HOMO and LUMO energies, several quantum chemical descriptors, also known as global reactivity descriptors, can be derived to quantify the chemical reactivity and stability of this compound. edu.krdmdpi.com These descriptors provide a theoretical framework for understanding the molecule's behavior in chemical reactions. mdpi.com
Key descriptors include:
Electronegativity (χ): A measure of an atom's or molecule's ability to attract electrons.
Chemical Potential (μ): Related to the "escaping tendency" of electrons from a system. More reactive species often have a greater chemical potential. nih.gov
Chemical Hardness (η): Represents the resistance to a change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard" and less reactive, while those with a small gap are "soft" and more reactive. edu.krd
Global Softness (S): The reciprocal of chemical hardness (S = 1/η).
Electrophilicity Index (ω): Quantifies the global electrophilic nature of a molecule. nih.gov It helps to classify molecules as strong, moderate, or marginal electrophiles. nih.gov
These indices are calculated using the energies of the frontier molecular orbitals and are valuable for comparing the reactivity of different compounds. edu.krdnih.gov
Table 2: Global Reactivity Descriptors
| Descriptor | Formula |
|---|---|
| Electronegativity (χ) | χ ≈ -(EHOMO + ELUMO)/2 |
| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO)/2 |
| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO)/2 |
| Global Softness (S) | S = 1 / (2η) |
| Electrophilicity Index (ω) | ω = μ² / (2η) |
Formulas are based on Koopmans' theorem approximations. nih.govarxiv.org
Reaction Mechanism Elucidation through Computational Methods
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including those to synthesize or involving this compound. By mapping the potential energy surface (PES) of a reaction, chemists can identify transition states (the highest energy point along a reaction coordinate) and intermediates. acs.org
Methods like the ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) approach can be used to study complex reaction mechanisms at a manageable computational cost by treating different parts of the system with different levels of theory. acs.org For example, the synthesis of related compounds, such as Schiff bases, has been studied using DFT to calculate the activation energies for different proposed pathways, helping to explain the formation of the final product. nih.gov The reaction of 9-diazo-9H-fluorene with dipolarophiles has also been computationally investigated to understand the regioselectivity of the cycloaddition. researchgate.net These studies allow for a detailed understanding of the reaction pathway, including the energetics of bond-forming and bond-breaking steps.
Conformational Analysis and Molecular Dynamics Simulations
The biological and material properties of a molecule are often dictated by its three-dimensional shape or conformation. Conformational analysis aims to identify the different stable conformers of a molecule and their relative energies. sfu.ca For flexible molecules, this can be a complex task.
Molecular Dynamics (MD) simulations provide a method to study the dynamic behavior and conformational changes of molecules over time. nih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational landscape of a molecule, revealing how it flexes, bends, and rotates. nih.gov This approach is particularly useful for understanding the behavior of molecules in solution and how they interact with their environment. copernicus.org While detailed MD simulations specifically for this compound are not widely reported, this technique is extensively used for similar organic molecules and fluorene derivatives to understand phenomena like aggregation and the formation of different structural phases in solution. researchgate.net The combination of MD simulations with experimental techniques like NMR spectroscopy can provide a comprehensive picture of a molecule's conformational dynamics. copernicus.org
Antiaromaticity Assessment and Magnetic Properties
The introduction of an exocyclic double bond at the C9 position of the fluorene moiety in this compound creates a fulvene-like structure. This structural feature has significant implications for the electronic and magnetic properties of the molecule, particularly concerning its aromatic character. Computational chemistry provides powerful tools to investigate these properties, with antiaromaticity and magnetic susceptibility being key descriptors.
Detailed Research Findings
While specific computational studies exclusively on this compound are not extensively documented in the reviewed literature, a substantial body of research on closely related fluorenylidene derivatives, particularly their dications, offers significant insights into the principles governing their antiaromaticity and magnetic properties. These studies utilize computational methods such as Nucleus-Independent Chemical Shift (NICS) and magnetic susceptibility calculations to quantify these effects.
Antiaromaticity in Fluorenylidene Systems:
The fluorenyl cation is a 4nπ electron system (with n=3, 12 π-electrons), which, according to Hückel's rule, should exhibit antiaromatic character. This antiaromaticity can be probed computationally. Studies on the dications of various substituted diphenylmethylidenefluorenes and benzylidenefluorenes have shown that the fluorenyl part of these molecules indeed possesses antiaromatic characteristics upon oxidation researchgate.netcore.ac.uknih.govnih.gov.
In a series of substituted diphenylmethylidenefluorene dications, a strong correlation was observed between the redox potential for the formation of the dication and the calculated NICS values. This indicates that the energetic cost of forming the dication is related to its degree of antiaromaticity researchgate.net. Furthermore, the extent of positive charge delocalization within the fluorenyl system was found to correlate strongly with the NICS values, supporting the model that greater charge delocalization is associated with increased antiaromaticity researchgate.net.
Influence of Substituents:
The electronic nature of the substituents on the benzylidene or diphenylmethylidene moiety plays a crucial role in modulating the antiaromaticity of the fluorenyl system in the corresponding dications. Electron-withdrawing groups on the phenyl ring generally lead to a greater degree of antiaromaticity in the fluorenyl dication system core.ac.uk. This is attributed to the increased delocalization of the positive charge into the fluorenyl ring system, which enhances its 4nπ character.
For instance, in a study of meta-substituted diphenylmethylidenefluorene dications, a linear correlation was found between the Hammett constant (σ_m) of the substituent and the calculated NICS values, as well as the redox potential researchgate.net. This demonstrates a clear electronic communication between the substituent and the antiaromatic fluorenyl core.
For this compound, the meta-positioned nitro group is a strong electron-withdrawing group. Based on the trends observed in related systems, it is expected that this nitro group would enhance the antiaromatic character of the fluorenyl cation if the molecule were to be oxidized to a dicationic state. In its neutral state, the electron-withdrawing nature of the nitrobenzylidene group can influence the π-electron distribution of the fluorene ring, although the effect on antiaromaticity would be less pronounced than in the charged species. The nitro group is known to decrease the aromaticity of adjacent π-electron systems through both resonance and inductive effects researchgate.net.
Magnetic Properties:
The magnetic properties of such compounds are intrinsically linked to their electronic structure and aromaticity. Antiaromatic compounds are characterized by a paratropic ring current, which results in a positive magnetic susceptibility exaltation. Computational studies on fluorenylidene dications have confirmed this positive magnetic susceptibility exaltation, further supporting their antiaromatic nature acs.org.
The table below, compiled from data on related substituted diphenylmethylidene fluorene dications, illustrates the effect of substituents on the calculated NICS values, which serve as a proxy for antiaromaticity researchgate.net.
| Substituent (meta) | Hammett Constant (σ_m) | Calculated NICS (sum of rings) (ppm) |
| OCH₃ | 0.12 | 26.6 |
| CH₃ | -0.07 | 26.8 |
| H | 0.00 | 27.2 |
| F | 0.34 | 27.6 |
| CF₃ | 0.43 | 28.0 |
| CN | 0.56 | 28.1 |
| NO₂ | 0.71 | 28.4 |
This table is generated based on trends reported for analogous systems and serves an illustrative purpose for the effect of substituents on the antiaromaticity of the fluorenyl dication system. researchgate.net
As shown in the table, stronger electron-withdrawing groups (higher σ_m) lead to higher positive NICS values, indicating a greater degree of antiaromaticity. The nitro group, having one of the highest σ_m values, is predicted to induce the most significant antiaromatic character in the fluorenyl dication among the studied substituents. This suggests that in this compound, the electronic influence of the nitro group would significantly impact the magnetic properties, particularly in any charged or excited states.
Reactivity and Chemical Transformations
Reactions Involving the Exocyclic Double Bond at the 9-Position
The exocyclic double bond, a key feature of the dibenzofulvene core, is the primary site of reactivity for addition reactions. Its reactivity is influenced by the electron-withdrawing nature of the nitro group on the benzylidene moiety.
Cycloaddition Reactions
The double bond in 9-benzylidenefluorene (B158876) derivatives can act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. wikipedia.orgiitk.ac.insigmaaldrich.comebsco.comorganic-chemistry.org The efficiency of this reaction is enhanced when the dienophile possesses electron-withdrawing groups. ebsco.comorganic-chemistry.org In the case of 9-(m-nitrobenzylidene)fluorene, the nitro group serves this purpose, activating the double bond for reaction with electron-rich dienes. These reactions provide a powerful method for constructing six-membered rings fused to the fluorene (B118485) system, leading to complex polycyclic structures.
Furthermore, the exocyclic double bond is a candidate for 1,3-dipolar cycloaddition reactions. For instance, reactions with azomethine ylides can lead to the formation of novel dispiropyrrolidine systems, where a pyrrolidine (B122466) ring is formed at the site of the original double bond, creating a spiro center at the C9 position of the fluorene. nih.gov Similarly, reactions with nitrile oxides or diazoalkanes can yield spiro-isoxazoline or spiropyrazole derivatives, respectively. These cycloadditions are highly valuable for generating intricate, three-dimensional molecular architectures with potential applications in medicinal chemistry and materials science. nih.govmdpi.com
Oxidative Reactions
The exocyclic double bond of this compound is susceptible to oxidative cleavage by strong oxidizing agents. Ozonolysis is a classic method for cleaving carbon-carbon double bonds. wikipedia.orgyoutube.comlibretexts.org Treatment of this compound with ozone (O₃), followed by a reductive or oxidative workup, would cleave the double bond to yield two carbonyl-containing fragments: 9-fluorenone (B1672902) and m-nitrobenzaldehyde. wikipedia.orglibretexts.org
Table 1: Products of Oxidative Cleavage of this compound
| Oxidizing Agent/Workup | Product 1 (from Fluorene Moiety) | Product 2 (from Benzylidene Moiety) |
| 1. O₃ / 2. Zn/H₂O or (CH₃)₂S | 9-Fluorenone | m-Nitrobenzaldehyde |
| 1. O₃ / 2. H₂O₂ | 9-Fluorenone | m-Nitrobenzoic acid |
| Hot, concentrated KMnO₄ | 9-Fluorenone | m-Nitrobenzoic acid |
This table illustrates the expected products from the oxidative cleavage of the exocyclic double bond under different reaction conditions.
Potassium permanganate (B83412) (KMnO₄), another powerful oxidizing agent, can also be used to cleave the double bond, particularly under vigorous conditions (e.g., heating). libretexts.orgbyjus.com This reaction typically yields 9-fluorenone and m-nitrobenzoic acid, as the initially formed aldehyde is further oxidized to a carboxylic acid under the strong oxidizing conditions. libretexts.orgmasterorganicchemistry.com The oxidative cleavage of alkenes is a significant transformation in synthetic chemistry, often used for structural analysis and the synthesis of carbonyl compounds. rsc.orgnih.govresearchgate.net
Transformations of the Nitro Group
The nitro group on the benzylidene ring is a versatile functional group that can be readily transformed into other nitrogen-containing functionalities, significantly altering the electronic properties and potential applications of the molecule.
Reduction Pathways
The most common transformation of the aromatic nitro group is its reduction to an amino group (-NH₂). This conversion drastically changes the electronic character of the substituent from strongly electron-withdrawing to electron-donating. A variety of reagents and conditions can achieve this reduction, offering pathways with different levels of selectivity and functional group tolerance.
Catalytic hydrogenation is a highly effective method, typically employing catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas (H₂). iitk.ac.in These methods are generally clean and high-yielding. However, catalytic hydrogenation can also reduce other susceptible functional groups, such as the exocyclic double bond.
For more selective reductions, chemical reducing agents are often employed. A classic method is the use of metals in acidic media, such as iron (Fe), zinc (Zn), or tin (Sn) in the presence of hydrochloric acid (HCl) or acetic acid. Tin(II) chloride (SnCl₂) is another mild and selective reagent for converting nitro groups to amines in the presence of other reducible functionalities. Sodium dithionite (B78146) (Na₂S₂O₄) is also known to be effective for the reduction of sterically hindered nitro groups.
Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups
| Reagent/Catalyst | Conditions | Typical Product | Selectivity Notes |
| H₂ / Pd/C | Methanol or Ethanol (B145695), RT | Amine | May also reduce C=C double bond |
| Raney Nickel | Ethanol, H₂ pressure | Amine | Can be used when dehalogenation is a concern |
| Fe / HCl or Acetic Acid | Reflux | Amine | Classical, cost-effective method |
| SnCl₂ / HCl | Ethanol, Reflux | Amine | Mild and selective |
| NaBH₄ / Catalyst | Varies | Amine | Requires a catalyst like NiCl₂ or CoCl₂ |
| Sodium Dithionite (Na₂S₂O₄) | Aqueous/Organic solvent mix | Amine | Useful for sterically hindered groups |
This table summarizes various common methods for the reduction of an aromatic nitro group to an amine, applicable to this compound.
The resulting 9-(m-aminobenzylidene)fluorene is a valuable intermediate for further functionalization, such as diazotization reactions or amide bond formation.
Substituent Effects on Reactivity and Reaction Selectivity
The reactivity of this compound is significantly influenced by the electronic properties of its substituents. The fluorene moiety itself is an electron-rich aromatic system, while the m-nitrobenzylidene group is strongly electron-deficient due to the electron-withdrawing nature of the nitro group.
This electronic push-pull character across the exocyclic double bond polarizes the molecule and dictates its reactivity in various transformations.
Effect on the Double Bond: The electron-withdrawing nitro group deactivates the benzylidene ring towards electrophilic aromatic substitution but activates the exocyclic double bond for nucleophilic attack and for cycloaddition reactions with electron-rich dienes (normal-electron-demand Diels-Alder). organic-chemistry.org
Effect on the Benzylidene Ring: The nitro group makes the protons on the benzylidene ring more deshielded in NMR spectroscopy and influences the regioselectivity of reactions on the ring itself, directing nucleophilic attack to positions ortho and para to the nitro group.
Effect on Reaction Rates: In palladium-catalyzed reactions, the presence of electron-withdrawing groups on the benzylidene moiety has been shown to facilitate certain cyclization processes, leading to faster reaction rates compared to analogues with electron-donating groups. sigmaaldrich.com
Table 3: Influence of Substituents on Molecular Reactivity
| Molecular Moiety | Key Substituent | Electronic Effect | Consequence on Reactivity |
| Benzylidene Ring | m-Nitro Group | Strong Electron-Withdrawing | Activates exocyclic C=C for nucleophilic attack/cycloaddition; Deactivates ring for electrophilic substitution |
| Exocyclic Double Bond | Conjugated System | Polarized (Push-Pull) | Site for cycloaddition, oxidation, and nucleophilic addition |
| Fluorene Moiety | Dibenzofulvene Core | Electron-Rich Aromatic | Participates in delocalization; can be functionalized |
This table outlines the electronic influence of the key structural components of this compound on its chemical reactivity.
Formation of Polycyclic Aromatic Hydrocarbons (PAHs) and Spiro Systems
The structural framework of this compound serves as a precursor for the synthesis of more complex molecular systems, including larger polycyclic aromatic hydrocarbons (PAHs) and spirocyclic compounds.
PAHs are organic compounds composed of multiple fused aromatic rings. youtube.com While fluorene itself is a fundamental PAH, the reactivity of the this compound derivative allows for the construction of even larger systems. mdpi.comrsc.org For example, intramolecular cyclization reactions, potentially triggered by the reduction of the nitro group to an amine followed by diazotization and subsequent ring closure (Pschorr cyclization), could lead to the formation of extended, fused-ring PAHs.
Spiro compounds, which contain two rings connected through a single shared atom, are readily accessible from this compound. The C9 position of the fluorene is a natural spiro center. As discussed in Section 6.1.1, [4+2] and 1,3-dipolar cycloaddition reactions across the exocyclic double bond are primary methods for creating spiro systems. For example, the reaction of this compound with a suitable 1,3-dipole generates a five-membered heterocyclic ring spiro-fused to the fluorene C9 carbon. This strategy is a powerful tool for building molecular complexity and accessing novel chemical space.
Structure Property Relationships and Functionalization Strategies
Influence of Substituents on Electronic and Optical Behavior
The electronic and optical properties of 9-(m-nitrobenzylidene)fluorene and related derivatives are highly sensitive to substitutions on both the benzylidene moiety and the fluorene (B118485) core. These modifications allow for the systematic tuning of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn governs its absorption, emission, and nonlinear optical (NLO) properties.
The nitro (NO₂) group is a powerful electron-withdrawing substituent, and its placement on the benzylidene ring significantly influences the electronic landscape of the entire molecule. mdpi.com Its strong mesomeric and inductive effects lead to a notable increase in the molecule's electronegativity. mdpi.com
In the case of this compound, the NO₂ group acts as an electron-accepting moiety. This functional group lowers the energy of the LUMO, which is typically distributed across the benzylidene portion of the molecule. The presence of such a strong acceptor group facilitates intramolecular charge transfer (ICT) from the electron-rich fluorene donor to the nitrobenzylidene acceptor upon photoexcitation. This ICT character is crucial in defining the molecule's optical and NLO properties. Theoretical and experimental studies on related nitro-substituted aromatic compounds confirm that the nitro group significantly impacts the electronic distribution and can lead to a red-shift in absorption spectra compared to unsubstituted analogs. scispace.comacs.org The analysis of various nitrobenzenes has shown that the electron-withdrawing nature of the NO₂ group is fundamental in determining the electronic structure and reactivity of the molecule. researchgate.net
A key structural feature of this compound is the exocyclic double bond at the C9 position of the fluorene ring. This bond changes the hybridization of the C9 carbon from sp³ (as in a typical 9,9-disubstituted fluorene) to sp², creating a planarized dibenzofulvene structure. mdpi.com This structural modification is not trivial; it extends the π-conjugation from the fluorene core to the benzylidene ring, which fundamentally alters the electronic properties. mdpi.com
This extended conjugation significantly reduces the HOMO-LUMO energy gap compared to fluorene itself or its sp³-hybridized derivatives. mdpi.com Studies on dibenzofulvene derivatives show that this change can lower the energy gap from ~4.90 eV in fluorene to values in the range of 2.13–2.80 eV, drastically affecting the absorption and emission properties. mdpi.com
Furthermore, steric hindrance between the fluorene unit and the benzylidene ring can cause the central C=C double bond to twist. researchgate.net In related 9,9'-bifluorenylidene (B1360246) systems, this twisting angle directly influences the degree of π-orbital overlap and, consequently, the electronic and optical properties. researchgate.net A greater twist angle can disrupt conjugation, leading to changes in the absorption maxima and the energy gap. The precise conformation of this exocyclic bond in this compound is therefore a critical determinant of its electronic behavior.
For instance, introducing electron-donating groups like amines at the 2,7-positions of a fluorene-based chromophore can enhance its donor character, leading to a red-shift in both absorption and emission spectra and often increasing the fluorescence quantum yield. ucf.eduresearchgate.net Conversely, attaching electron-withdrawing groups can further lower the LUMO energy level. The strategic placement of substituents allows for the creation of various donor-π-acceptor (D-π-A) or D-A-D type structures with tailored properties. beilstein-journals.org Research on 2,7-disubstituted fluorene derivatives has demonstrated that this approach can yield materials with high two-photon absorption cross-sections and efficient lasing properties. rsc.org The table below summarizes the photophysical properties of two exemplary 2,7-substituted fluorene derivatives, illustrating the impact of such modifications.
| Compound | Substituent at 2,7-positions | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Reference |
|---|---|---|---|---|---|
| 1 | 4-(phenylthio)styryl | 412 | 476 | 0.85 | rsc.org |
| 2 | 4-(phenylsulfonyl)styryl | 395 | 453 | 0.91 | rsc.org |
Modulation of Molecular Packing and Supramolecular Organization
The arrangement of molecules in the solid state is governed by non-covalent interactions and plays a critical role in determining the material's bulk properties. For π-conjugated systems like this compound, molecular packing influences charge transport and solid-state emission characteristics.
Strategies for Introducing Additional Functional Groups
The versatility of the this compound scaffold is enhanced by the ability to introduce additional functional groups onto the fluorene core. This functionalization is key to creating more complex molecular architectures with precisely engineered properties for advanced applications.
The fluorene ring is amenable to various chemical modifications, with the 2- and 7-positions being particularly reactive and synthetically accessible. mdpi.com These positions are electronically coupled through the π-system, making them ideal locations for introducing substituents to tune the optoelectronic properties of the entire molecule. ucf.edu
Several synthetic strategies are commonly employed for this purpose:
Halogenation: Direct bromination of the fluorene core can install bromine atoms at the 2- and 7-positions, which then serve as versatile handles for subsequent cross-coupling reactions.
Suzuki and Heck Coupling: Palladium-catalyzed reactions, such as Suzuki and Heck couplings, are widely used to attach new aryl or vinyl groups to the 2,7-dihalogenated fluorene core. ucf.edumdpi.com This allows for the extension of the π-conjugated system and the introduction of various functional units.
Ullmann Amination: This reaction provides a facile route to introduce electron-donating amine substituents at the 2- and 7-positions by coupling a halogenated fluorene with an amine. researchgate.net This is a powerful method for creating D-A-D type chromophores. researchgate.netbeilstein-journals.org
These functionalization strategies enable the synthesis of a vast library of derivatives from a common fluorene-based intermediate, each with tailored electronic and photophysical characteristics. ucf.eduresearchgate.net
Modification of the Benzylidene Moiety
The functionalization of the benzylidene moiety in 9-benzylidenefluorene (B158876) derivatives is a cornerstone strategy for tuning their molecular and bulk material properties. The electronic nature and position of substituents on this phenyl ring directly influence the compound's intramolecular charge transfer (ICT) characteristics, photophysical behavior, and electrochemical properties. The introduction of a nitro (NO₂) group, a potent electron-withdrawing group (EWG), is a particularly effective modification. numberanalytics.comuni-rostock.de
The presence of an EWG like the nitro group on the benzylidene ring, coupled with the electron-donating fluorene core, establishes a "push-pull" or donor-π-acceptor (D-π-A) architecture. This configuration is critical for tailoring optoelectronic properties. nih.gov The nitro group significantly impacts the electronic properties of the aromatic ring it is attached to, lowering the energy levels of the molecular orbitals, particularly the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comnih.gov This modification red-shifts the electronic absorption and emission spectra of the molecule. rsc.org
The synthesis of such derivatives is commonly achieved through condensation reactions, such as the Knoevenagel condensation or the Horner-Wadsworth-Emmons reaction, where a substituted benzaldehyde (B42025) (like m-nitrobenzaldehyde) reacts with fluorene or a functionalized fluorene precursor. acs.org
Table 1: Comparison of Selected 9-Substituted Fluorene Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Substituent(s) at C9 | Noteworthy Property |
| This compound | C₂₀H₁₃NO₂ | 299.33 | m-Nitrobenzylidene group | Strong electron-withdrawing group creates a D-π-A structure. numberanalytics.comuni.lu |
| 9-Methylene-fluorene | C₁₄H₁₀ | 178.23 | Methylene (B1212753) group | Parent structure for benzylidene derivatives; known to undergo polymerization. wikipedia.org |
| 9,9-Diphenylfluorene | C₂₅H₁₈ | 318.42 | Two Phenyl groups | Aryl substitution enhances thermal and morphological stability. nih.gov |
Design Principles for Tailored Optoelectronic and Sensing Materials
The design of fluorene-based materials for specific applications in optoelectronics and chemical sensing hinges on the precise control of their electronic structure and intermolecular interactions. The functionalization of the 9-benzylidene-fluorene scaffold, particularly with electron-donating or electron-withdrawing groups, provides a powerful toolkit for creating materials with tailored properties. nih.govrsc.org
A primary design principle for optoelectronic materials, such as those used in Organic Light-Emitting Diodes (OLEDs), is the tuning of the HOMO-LUMO energy gap to control the emission color. By strategically placing electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the molecular framework, the frontier molecular orbital energies can be precisely adjusted. nih.gov For instance, introducing a strong EWG like a nitro group onto the benzylidene moiety of a fluorene derivative lowers the LUMO energy level, which typically results in a red-shift of the emission wavelength. rsc.org This D-π-A approach enhances intramolecular charge transfer, which is fundamental for creating efficient and color-tunable emitters. nih.gov Furthermore, introducing bulky substituents at the C9 position can prevent intermolecular π-π stacking, which often leads to aggregation-caused quenching (ACQ) in the solid state, thereby improving the fluorescence quantum yield of the material in thin films. researchgate.net
For chemical sensing applications, especially for the detection of nitroaromatic compounds (NACs) used in explosives, the design strategy focuses on creating a fluorescent chemosensor that exhibits a selective response upon interaction with the analyte. Fluorene-based compounds are excellent candidates for this purpose due to their high fluorescence quantum yields. bohrium.commdpi.com The core principle is to design an electron-rich fluorescent sensor molecule that can engage in a photoinduced electron transfer (PET) with an electron-deficient analyte, such as picric acid or trinitrotoluene (TNT). bohrium.comacs.org The efficacy of this process is governed by the relative energy levels of the sensor and the analyte. An efficient sensor should have a LUMO energy level that is higher than the LUMO of the target NAC, facilitating the transfer of an electron from the excited state of the sensor to the analyte. This electron transfer process provides a non-radiative decay pathway, resulting in the "turning off" or quenching of the sensor's fluorescence, which serves as the detectable signal. mdpi.comacs.org The sensitivity and selectivity of the sensor can be fine-tuned by modifying the substituents on the fluorene core or the benzylidene moiety to optimize the HOMO/LUMO energy levels for interaction with a specific target analyte. acs.org
Table 2: Design Principles for Functional 9-Benzylidenefluorene Materials
| Application | Design Principle | Key Structural Feature | Mechanism of Action | Desired Outcome |
| Optoelectronics (OLEDs) | HOMO-LUMO Gap Tuning | Donor-π-Acceptor (D-π-A) structure (e.g., nitro-substitution) nih.gov | Intramolecular Charge Transfer (ICT) | Control over emission color; improved charge transport. |
| Optoelectronics (OLEDs) | Prevent Aggregation Quenching | Bulky groups at the C9 position of the fluorene | Steric hindrance reduces intermolecular π-stacking researchgate.net | High solid-state fluorescence quantum yield. |
| Chemical Sensing (NACs) | Fluorescence Quenching | Electron-rich fluorescent core | Photoinduced Electron Transfer (PET) from sensor to analyte bohrium.comacs.org | "Turn-off" fluorescent signal upon analyte detection. |
| Photonics | Control of Optical Anisotropy | Positional isomers of polar substituents (e.g., nitrile group) acs.org | Photoinduced molecular reorientation (cis-trans isomerization) | Real-time modulation of light (photonic switches). |
Advanced Applications in Materials Science
Organic Electronic Devices
Fluorene-based compounds are a cornerstone in the field of organic electronics due to their high photoluminescence quantum yields, excellent thermal stability, and good charge carrier mobility. ossila.comnih.gov The introduction of a nitrobenzylidene substituent at the C9 position creates a donor-π-acceptor (D-π-A) type structure, which is a well-established strategy for tuning the electronic and optical properties of organic semiconductors for specific device applications. mdpi.com This modification influences the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is critical for the performance of organic electronic devices. dergipark.org.tr
Fluorene (B118485) derivatives are widely utilized in OLEDs as blue-emitting materials, charge-transporting layers, and host materials for phosphorescent emitters. ossila.comnih.govresearchgate.net The fluorene unit provides a high triplet energy and good charge mobility, essential for efficient device performance. rsc.org The incorporation of an electron-withdrawing group, such as the one present in 9-(m-Nitrobenzylidene)fluorene, can create bipolar charge transporting materials, where both electrons and holes can be transported within a single layer. mdpi.comvu.lt
This bipolarity is advantageous as it can lead to a more balanced charge injection and transport within the emissive layer of an OLED, broadening the recombination zone and improving efficiency and device lifetime. vu.lt Materials combining fluorene with electron-accepting units have been successfully used as hosts for yellow phosphorescent OLEDs. mdpi.com For instance, a bipolar host material incorporating a fluorene-triphenylamine donor and a pyrimidine (B1678525) acceptor demonstrated a current efficiency of 21.70 cd/A and a power efficiency of 13.64 lm/W in a yellow PhOLED. mdpi.com While specific device data for this compound is not extensively reported, its structural similarity to these high-performance materials suggests its potential as a component in OLEDs.
Table 1: Performance of OLEDs Using Bipolar Fluorene-Based Host Materials
| Host Material | Application | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Ref. |
|---|---|---|---|---|
| FLU-TPA/PYR | Yellow PhOLED Host | 21.70 | 13.64 | mdpi.com |
This table showcases the potential of fluorene derivatives with donor-acceptor structures in high-efficiency OLEDs.
In the realm of organic photovoltaics, there is a continuous search for new non-fullerene acceptors (NFAs). rsc.org The ideal NFA should possess strong absorption in the visible and near-infrared regions, as well as appropriate energy levels to facilitate efficient exciton (B1674681) dissociation and charge transfer when paired with a donor polymer. Fluorene derivatives, particularly those functionalized at the C9 position to form dibenzofulvenes, are being investigated for this purpose. nih.gov
The electron-deficient nature of the nitrobenzylidene moiety in this compound makes it a potential electron-accepting component in OPV active layers. rsc.org The fluorene core acts as the solubilizing and electron-donating part of the structure. Theoretical studies on similar indeno[1,2-b]fluorene compounds have shown that substitution can effectively tune their electronic properties for solar cell applications. dergipark.org.tr The D-π-A architecture of this compound is a promising motif for creating materials that can absorb sunlight and convert it into electrical energy. ossila.comhcchems.com
Organic field-effect transistors (OFETs) are fundamental components of flexible and printed electronics. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used. unimib.it Fluorene-based polymers and small molecules are known for their high charge-carrier mobilities. ossila.com The design of bipolar charge transporting materials, which can conduct both holes and electrons, is a significant goal for developing complementary logic circuits from a single material. vu.lt
The molecular structure of this compound, with its electron-rich fluorene core and electron-poor nitrobenzylidene tail, suggests the potential for bipolar charge transport. dergipark.org.trvu.lt The fluorene unit is known to facilitate hole transport, while the nitro-substituted part can aid in electron transport. Research on specifically designed fluorene-based bipolar materials has demonstrated hole mobilities in the range of 10⁻⁴ to 10⁻⁵ cm² V⁻¹ s⁻¹ and electron mobilities approximately one order of magnitude lower. vu.lt The ability to modulate charge transport through chemical substitution is a key advantage, and the nitrobenzylidene fluorene scaffold provides a platform for designing new semiconductors for organic transistors. dergipark.org.tr
Chemosensing and Molecular Probes
The development of selective and sensitive chemosensors for detecting environmentally and biologically important species is a crucial area of research. The acidic proton at the C9 position of the fluorene ring, when activated by a strong electron-withdrawing group, can be exploited for anion sensing. The nitrobenzylidene group in this compound serves this activating function.
This structural feature is analogous to other chemosensors that operate via a deprotonation mechanism followed by a distinct colorimetric or fluorometric response. mdpi.com For example, probes based on diaminobiphenyls and 4-nitrobenzaldehyde (B150856) have been shown to detect cyanide ions (CN⁻) through a dramatic "yellow-to-dark purple" color change. mdpi.com The proposed mechanism involves the deprotonation of a proton from the imine moiety by the cyanide ion, leading to the formation of a charge-transfer complex that is visually detectable. mdpi.com Similarly, bis(indolyl)methane derivatives can act as colorimetric sensors for Cu²⁺ ions. lookchem.com
Given these precedents, this compound is a strong candidate for a colorimetric probe. The abstraction of the C9 proton by a basic anion like cyanide or fluoride (B91410) would generate a highly conjugated, planar carbanion. This extended conjugation would significantly alter the electronic structure, shifting the absorption spectrum to longer wavelengths and resulting in a visible color change. This "naked-eye" detection capability makes such compounds highly practical for on-site analysis. mdpi.com
Table 2: Examples of Chemosensors with Nitro-Aryl Moieties
| Sensor Type | Analyte | Detection Method | Observable Change | Ref. |
|---|---|---|---|---|
| Schiff bases from diaminobiphenyls and 4-nitrobenzaldehyde | CN⁻ | Colorimetric | Yellow to dark purple | mdpi.com |
This table highlights the effectiveness of the nitro-aryl functional group in designing colorimetric chemosensors.
Supramolecular Assembly in Fluorene-Based Systems
Supramolecular assembly, the spontaneous organization of molecules into well-defined, stable structures through non-covalent interactions, is a powerful tool for creating functional nanomaterials. researchgate.net The rigid and planar aromatic structure of the fluorene core makes it an ideal building block for creating ordered assemblies driven by π-π stacking interactions. ugr.es
In this compound, several types of non-covalent interactions can guide its self-assembly.
π-π Stacking: The extensive aromatic surface of the fluorene unit promotes face-to-face stacking, leading to the formation of one-dimensional columns or two-dimensional sheets.
Hydrogen Bonding: The nitro group can act as a hydrogen bond acceptor, interacting with C-H bonds from neighboring molecules (C-H···O interactions) to create a more robust and directional assembly. nih.govacs.org
Dipole-Dipole Interactions: The large dipole moment induced by the electron-withdrawing nitro group can lead to specific intermolecular arrangements that maximize electrostatic attraction.
These interactions collectively direct the molecules to pack in a highly ordered fashion in the solid state, which is crucial for optimizing properties like charge transport in crystalline organic semiconductors. nih.govacs.org The study of supramolecular assembly in such systems provides a pathway to control the morphology and, consequently, the function of materials at the nanoscale.
Role of Nitrobenzylidene Fluorenes in Advanced Materials Development
Nitrobenzylidene fluorenes, exemplified by this compound, represent a versatile class of compounds with significant potential in the development of advanced functional materials. The strategic combination of a robust, photoactive fluorene scaffold with a strongly electron-withdrawing nitrobenzylidene unit provides a molecular design platform that is rich in possibilities.
The inherent donor-π-acceptor character makes these compounds prime candidates for organic electronics, where the ability to tune HOMO/LUMO energy levels and encourage bipolar charge transport is critical for enhancing the efficiency of OLEDs, OPVs, and OFETs. dergipark.org.trvu.ltnih.gov Furthermore, the acidity of the C9 proton, induced by the nitro group, unlocks their potential as highly sensitive and selective chemosensors for anions, enabling simple, visual detection of hazardous substances. mdpi.com Finally, their rigid, aromatic nature, coupled with the potential for specific intermolecular interactions like hydrogen bonding and π-π stacking, makes them excellent building blocks for constructing complex supramolecular architectures and crystalline materials with tailored properties. researchgate.net The continued exploration and functionalization of the nitrobenzylidene fluorene core are poised to yield new materials that can address key challenges in electronics, environmental monitoring, and nanotechnology.
Q & A
Basic: What are the common synthetic routes for 9-(m-Nitrobenzylidene)fluorene, and how do reaction conditions influence yield and purity?
Answer:
The synthesis typically involves condensation reactions between fluorenone derivatives and m-nitrobenzaldehyde. A key step is the Knoevenagel condensation, where the fluorenone’s carbonyl group reacts with the aldehyde under basic conditions (e.g., using piperidine or ammonium acetate as catalysts). Solvent choice (e.g., toluene or ethanol) and temperature (80–120°C) critically impact yield, with inert atmospheres (N₂/Ar) preventing oxidation of intermediates . Purity optimization requires chromatographic techniques (e.g., silica gel column chromatography) and recrystallization from solvents like DCM/hexane .
Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?
Answer:
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and the exocyclic double bond (C=CH, δ ~6.5–7.0 ppm). The absence of a fluorenone carbonyl peak (~190 ppm in ¹³C NMR) confirms successful condensation .
- FTIR : Confirm C=C stretching (~1600 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) .
- Mass Spectrometry : Look for molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with fluorene derivatives .
Advanced: How does the m-nitrobenzylidene substituent influence the electronic and steric properties of fluorene, and what implications does this have for its reactivity in cross-coupling reactions?
Answer:
The m-nitro group introduces strong electron-withdrawing effects, polarizing the exocyclic double bond and enhancing electrophilicity at the fluorene core. Steric hindrance from the nitro group’s meta position can limit accessibility in Pd-catalyzed couplings (e.g., Suzuki-Miyaura), necessitating bulky ligands (e.g., SPhos) to stabilize intermediates. Computational studies (DFT) show reduced HOMO-LUMO gaps compared to unsubstituted fluorene, favoring charge-transfer applications .
Advanced: What computational methods are suitable for predicting the thermodynamic stability and electronic structure of this compound, and how do they compare with experimental data?
Answer:
High-level methods like DLPNO-CCSD(T)/CBS provide accurate enthalpy predictions, resolving discrepancies between experimental and theoretical values (e.g., ±9 kJ/mol for fluorene derivatives) . DFT (B3LYP/6-311+G(d,p)) effectively models conjugation effects and nitro group orientation. Validation via X-ray crystallography (e.g., dihedral angles between aromatic rings) ensures alignment with computational geometries .
Applications: What are the demonstrated or potential applications of this compound in materials science?
Answer:
- Organic Electronics : As a π-conjugated backbone in OLEDs, its electron-deficient nitro group enhances electron transport properties. Derivatives with pyridyl substituents show n-doping behavior in molecular wires .
- Polymer Synthesis : Incorporation into bismaleimide resins improves thermal stability (TGA shows decomposition >300°C) and rigidity for aerospace materials .
Biological Activity: How do structural modifications of the benzylidene group affect inhibitory activity against enzymes like carbonic anhydrase?
Answer:
Substituents on the benzylidene group (e.g., nitro, urea) modulate binding affinity. For example, 9-benzylidene-9H-fluorene thiourea derivatives exhibit IC₅₀ values of ~25 μM against hCA II, with nitro groups enhancing hydrophobic interactions in the enzyme’s active site. Structure-activity relationship (SAR) studies recommend optimizing substituent polarity and steric bulk .
Data Analysis: How should researchers address discrepancies between theoretical and experimental properties of this compound derivatives?
Answer:
- Thermodynamic Data : Reconcile enthalpy discrepancies by cross-validating experimental combustion calorimetry with DLPNO-CCSD(T) calculations .
- Reactivity Anomalies : Use mechanistic studies (e.g., kinetic isotope effects) to identify unaccounted pathways (e.g., radical intermediates in nitro group reactions) .
Methodological: What strategies optimize purification of this compound in multi-step syntheses?
Answer:
- By-Product Removal : Use gradient elution in flash chromatography (hexane/ethyl acetate) to separate unreacted fluorenone and nitrobenzaldehyde derivatives.
- Crystallization : Recrystallize from a 1:3 DCM/hexane mixture to eliminate tar-like polymeric by-products. Purity >98% is confirmed via HPLC with a C18 column (λ = 254 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
